2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-bromophenyl group and a 2,6-dichlorobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the 2,6-dichlorobenzylthio group: This can be done by reacting the oxadiazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfur atom in the thioether group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Strong acids or bases such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Products with various substituents replacing the bromine atom.
Oxidation reactions: Sulfoxides or sulfones.
Hydrolysis: Decomposed products of the oxadiazole ring.
Scientific Research Applications
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the 2,6-dichlorobenzylthio group.
5-((2,6-Dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the 2-bromophenyl group.
2-Phenyl-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the bromine atom on the phenyl ring.
Uniqueness
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole is unique due to the presence of both the 2-bromophenyl and 2,6-dichlorobenzylthio groups, which can impart distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C15H9BrCl2N2OS |
---|---|
Molecular Weight |
416.1 g/mol |
IUPAC Name |
2-(2-bromophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9BrCl2N2OS/c16-11-5-2-1-4-9(11)14-19-20-15(21-14)22-8-10-12(17)6-3-7-13(10)18/h1-7H,8H2 |
InChI Key |
OJMOEWMZMOWPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.